![molecular formula C14H21FN2OS B14141835 N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-36-4](/img/structure/B14141835.png)
N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a butylsulfanyl group, a fluorophenyl group, and a methylurea moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoroaniline with butylthiol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the urea moiety can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
N-[1-(Butylsulfanyl)ethyl]-N’-(2-chlorophenyl)-N-methylurea: Differing by the presence of a chlorine atom instead of fluorine.
N-[1-(Butylsulfanyl)ethyl]-N’-(2-bromophenyl)-N-methylurea: Differing by the presence of a bromine atom instead of fluorine.
Eigenschaften
CAS-Nummer |
89135-36-4 |
|---|---|
Molekularformel |
C14H21FN2OS |
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
1-(1-butylsulfanylethyl)-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C14H21FN2OS/c1-4-5-10-19-11(2)17(3)14(18)16-13-9-7-6-8-12(13)15/h6-9,11H,4-5,10H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
DLDCZJJOWVFCRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(C)N(C)C(=O)NC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene](/img/structure/B14141779.png)
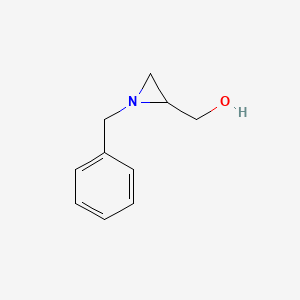
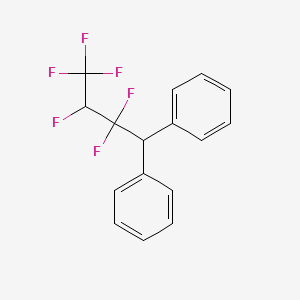
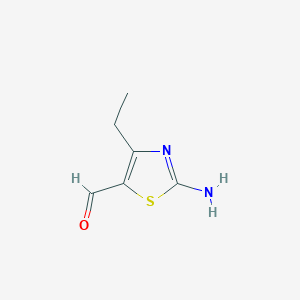
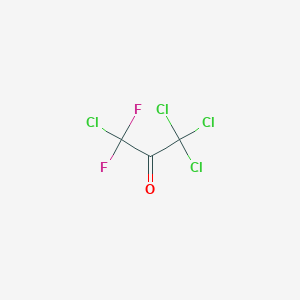
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14141816.png)
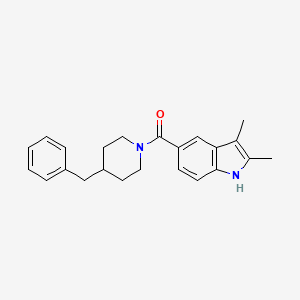
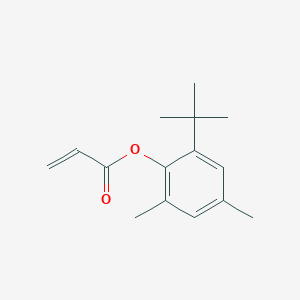
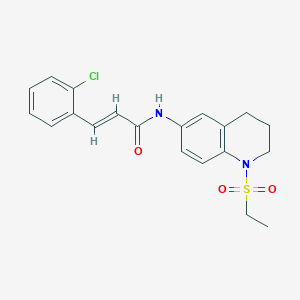
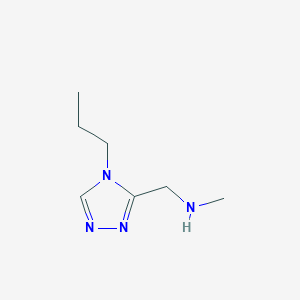
![(Naphthalen-2-ylamino)-acetic acid [1-pyridin-2-yl-meth-(E)-ylidene]-hydrazide](/img/structure/B14141844.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
